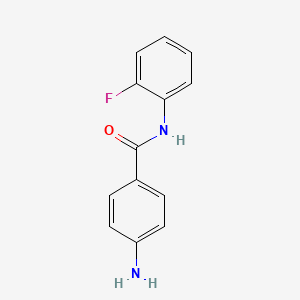

4-Amino-N-(2-fluorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPNPJSVXUEHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-N-(2-fluorophenyl)benzamide CAS 954269-99-9 properties

An In-Depth Technical Guide to 4-Amino-N-(2-fluorophenyl)benzamide (CAS 954269-99-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 954269-99-9), a fluorinated aromatic amide with significant potential in medicinal chemistry and drug discovery. While public domain data on the specific biological activity of this compound is limited, its core structure is a well-recognized scaffold in a variety of therapeutically relevant agents. This document consolidates available physicochemical data, proposes a validated synthetic route, and explores potential mechanisms of action by drawing logical parallels with structurally related, biologically active molecules. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the properties and potential applications of this compound, providing a foundational basis for future investigation and development.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The N-aryl benzamide motif is a cornerstone in medicinal chemistry, prized for its synthetic accessibility and its ability to form key hydrogen bonding interactions with biological targets. This structural unit is present in a wide array of approved drugs and clinical candidates, demonstrating its versatility. Its applications span multiple therapeutic areas, most notably in oncology and immunology, where it frequently serves as the core of potent enzyme inhibitors.

Molecules built around this scaffold have been successfully developed as inhibitors of protein kinases, histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). The specific substitutions on the aromatic rings play a crucial role in determining target selectivity and pharmacokinetic properties. The subject of this guide, this compound, incorporates several features of interest:

-

A 4-amino group: This provides a key hydrogen bond donor and can be a critical interaction point with target proteins.

-

An ortho-fluorine substitution: The introduction of a fluorine atom can significantly alter a molecule's properties, including metabolic stability, binding affinity, and membrane permeability.[1]

-

Amide Linkage: A rigid, planar group capable of forming strong hydrogen bonds, which is fundamental for anchoring the molecule within a protein's binding site.

This guide aims to characterize this molecule and contextualize its potential within the broader landscape of drug development.

Physicochemical and Structural Properties

This compound is a small molecule defined by a central benzamide core linking a 4-aminophenyl ring to a 2-fluorophenyl ring.

| Property | Value | Source(s) |

| CAS Number | 954269-99-9 | [2][3] |

| Molecular Formula | C₁₃H₁₁FN₂O | [2][3][4] |

| Molecular Weight | 230.24 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3][4] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)N)O | [3] |

| Physical State | Solid (predicted) | [4] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Predicted to have good solubility in polar aprotic solvents like DMSO and DMF.[5] |

Synthesis and Analytical Characterization

While specific synthesis details for this exact compound are not widely published, a robust and logical synthetic pathway can be proposed based on established organic chemistry principles for amide bond formation.[6]

Proposed Synthetic Workflow

The most direct and industrially scalable approach involves a two-step process: the formation of a nitro-substituted amide intermediate, followed by the reduction of the nitro group to the target primary amine. This strategy is advantageous as it avoids potential side reactions associated with the free amine during the amide coupling step.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(2-fluorophenyl)-4-nitrobenzamide

-

To a solution of 2-fluoroaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in dichloromethane (DCM), add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of starting materials.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the intermediate amide.

Causality: The use of 4-nitrobenzoyl chloride is a standard method for activating the carboxylic acid. The subsequent reduction is a clean and high-yielding transformation. This sequence is self-validating as the progress of each step can be easily monitored using standard techniques like TLC and the purity of the intermediate and final product confirmed by NMR and MS.[6]

Step 2: Synthesis of this compound (CAS 954269-99-9)

-

Dissolve the N-(2-fluorophenyl)-4-nitrobenzamide intermediate (1.0 eq) in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Analytical Characterization Methods

Confirmation of the final structure would be achieved through a combination of spectroscopic methods. While raw spectral data is not publicly available, vendor sites confirm its existence.[3]

-

¹H NMR: Would show characteristic signals for the aromatic protons on both rings, with splitting patterns influenced by the fluorine and amine/amide substituents. A downfield singlet or broad singlet corresponding to the amide N-H proton would also be expected.

-

¹³C NMR: The number of carbon signals would correspond to the unique carbons in the structure. The carbonyl carbon would appear significantly downfield (~165-170 ppm).

-

¹⁹F NMR: A powerful tool for fluorinated compounds, this would show a single resonance for the fluorine atom, with its chemical shift and coupling constants providing valuable structural information.[7]

-

Mass Spectrometry: Would confirm the molecular weight with a molecular ion peak [M+H]⁺ at m/z 231.09.

-

IR Spectroscopy: Would display characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching.

Potential Biological Activity and Therapeutic Applications: A Contextual Analysis

There is no specific, published biological data for this compound. However, its structural similarity to known classes of inhibitors allows for an expert-driven exploration of its potential therapeutic applications.

Potential as a Bruton's Tyrosine Kinase (BTK) Inhibitor

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[8] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[9][10] BTK inhibitors have become a transformative therapy for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[8]

Many potent BTK inhibitors feature an N-aryl benzamide or a similar amide-containing scaffold. The core structure of this compound makes it a plausible candidate for screening as a BTK inhibitor.

Caption: Simplified BTK signaling pathway targeted by inhibitors.

Potential as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as an important class of anti-cancer agents.

Notably, a structurally related compound, N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, was identified as a potent and selective inhibitor of HDAC3.[11][12] This compound shares the fluorinated aminophenyl benzamide core, suggesting that this compound could also possess activity against HDAC enzymes and warrants investigation in this area.

Other Potential Applications

-

DNA Methyltransferase (DNMT) Inhibition: Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been designed and evaluated as inhibitors of DNA methylation, another key epigenetic mechanism in cancer.[13]

-

Cytotoxic Prodrugs: Fluorobenzamide derivatives have been explored for their use as cytotoxic prodrugs in cancer therapy.[14]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for CAS 954269-99-9. Therefore, this compound should be handled with care, assuming it may possess hazards typical of related aromatic amides and amines. Standard laboratory safety protocols should be strictly followed.

| Hazard Class | Precautionary Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | [15] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [15] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [15] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | [16] |

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry place.[16]

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure and a plausible, efficient synthetic route. Its core N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous successful therapeutic agents.

The primary knowledge gap for this specific molecule is the absence of published biological activity data. Based on robust structural analogy, this compound represents a promising candidate for investigation in several high-impact therapeutic areas.

Future research should focus on:

-

Systematic Biological Screening: Evaluating the compound's activity against panels of protein kinases (with a focus on BTK) and histone deacetylases.

-

Cytotoxicity Profiling: Assessing its anti-proliferative effects against a diverse panel of cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the 4-amino and 2-fluoro substituents to any observed biological activity.

This technical guide serves as a foundational resource to catalyze these future investigations, providing the necessary chemical context and strategic rationale for exploring the therapeutic potential of this compound.

References

-

Butt, M. F., & Al-Ghamdi, S. S. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cureus. [Link]

-

Oncologics. (2024). What are BTK inhibitors and how do they work?. [Link]

-

Wikipedia. Bruton's tyrosine kinase. [Link]

-

Singh, J., et al. (2012). Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation for Inflammatory Diseases and B Cell Malignancies. Journal of Medicinal Chemistry. [Link]

-

Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. [Link]

-

PubChem. 4-Amino-2-fluoro-N-methylbenzamide. [Link]

-

PubChem. 4-amino-2-fluoro-N-(2-phenylpropyl)benzamide. [Link]

-

A B Enterprises. This compound. [Link]

-

Finar Limited. Material Safety Data Sheet - Benzamide. [Link]

-

Zeller, W. J., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports. [Link]

- Springer, C. J., et al. 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

-

Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]

-

ResearchGate. biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. [Link]

-

Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. [Link]

-

Wessling, R. A., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

PubChemLite. 2-amino-n-(4-fluorophenyl)benzamide. [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Molecules. [Link]

-

BindingDB. N-(2-aminophenyl)-4-azanyl-benzamide. [Link]

-

ResearchGate. Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. [Link]

-

Peng, J. W. (2022). Solution NMR Spectroscopy in Target-Based Drug Discovery. International Journal of Molecular Sciences. [Link]

-

Wishart, D. S., et al. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.gov. [Link]

-

L-B., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science. [Link]

Sources

- 1. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abenterprisesindia.com [abenterprisesindia.com]

- 3. 954269-99-9|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Buy 4-cyano-N-(2-fluorophenyl)benzamide | 476296-42-1 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 9. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(2-fluorophenyl)-4-aminobenzamide: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for N-(2-fluorophenyl)-4-aminobenzamide. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from closely related analogues to present a scientifically robust guide for researchers, scientists, and professionals in the field of drug development. The guide includes a detailed, step-by-step synthesis protocol, predicted analytical data, and a discussion of its potential as a scaffold in medicinal chemistry, drawing parallels with similar bioactive molecules.

Introduction

N-aryl benzamides are a prominent class of compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of a fluorine atom onto the N-phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The 4-amino substitution on the benzamide moiety provides a versatile handle for further chemical modification, making N-(2-fluorophenyl)-4-aminobenzamide a potentially valuable building block in the synthesis of novel drug candidates. This guide aims to provide a foundational understanding of this compound to facilitate its exploration in research and development.

Molecular Structure and Properties

The chemical structure of N-(2-fluorophenyl)-4-aminobenzamide consists of a central benzamide core. The nitrogen of the amide is substituted with a 2-fluorophenyl group, and the benzoyl ring is substituted at the 4-position with an amino group.

Chemical Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C₁₃H₁₁FN₂O | - |

| Molecular Weight | 230.24 g/mol | - |

| Appearance | Off-white to light brown solid | Analogy |

| Melting Point | >150 °C | Analogy |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Analogy |

| pKa (amine) | ~4-5 | Analogy |

Proposed Synthesis of N-(2-fluorophenyl)-4-aminobenzamide

A robust and widely applicable method for the synthesis of N-(2-fluorophenyl)-4-aminobenzamide involves a two-step process starting from 4-nitrobenzoic acid. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations. The key steps are:

-

Amide Bond Formation: Coupling of 4-nitrobenzoyl chloride with 2-fluoroaniline to form the N-(2-fluorophenyl)-4-nitrobenzamide intermediate.

-

Nitro Group Reduction: Reduction of the nitro group to an amine to yield the final product.

The following sections provide a detailed, step-by-step protocol for this synthetic route.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of N-(2-fluorophenyl)-4-aminobenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-fluorophenyl)-4-nitrobenzamide

This procedure is adapted from standard amide coupling reactions.

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-Fluoroaniline

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

-

To a stirred solution of 4-nitrobenzoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is used in the next step without further purification.

-

Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C.

-

To this solution, add a solution of 2-fluoroaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-fluorophenyl)-4-nitrobenzamide as a solid.

Step 2: Synthesis of N-(2-fluorophenyl)-4-aminobenzamide

The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method.[1]

Materials:

-

N-(2-fluorophenyl)-4-nitrobenzamide

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)

-

Celite®

Procedure:

-

Dissolve N-(2-fluorophenyl)-4-nitrobenzamide (1 equivalent) in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Purge the vessel with nitrogen and then with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-(2-fluorophenyl)-4-aminobenzamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The structure of the synthesized N-(2-fluorophenyl)-4-aminobenzamide should be confirmed using standard analytical techniques. The following table provides predicted data based on the analysis of structurally similar compounds.[2]

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.2 (s, 1H, NH-amide), ~7.8-8.0 (m, 2H, Ar-H), ~7.1-7.4 (m, 4H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~5.8 (s, 2H, NH₂). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~155 (d, J=245 Hz, C-F), ~152 (C-NH₂), ~120-135 (aromatic carbons), ~115 (d, J=20 Hz, C-H ortho to F), ~114 (aromatic carbons). |

| IR (KBr, cm⁻¹) | ν: ~3450-3300 (N-H stretching, amine and amide), ~1640 (C=O stretching, amide I), ~1600, 1500 (aromatic C=C stretching), ~1250 (C-F stretching). |

| Mass Spec. (ESI-MS) | m/z: 231.09 [M+H]⁺, 253.07 [M+Na]⁺. |

Potential Applications in Drug Development

The N-(2-fluorophenyl)-4-aminobenzamide scaffold holds significant potential in medicinal chemistry due to the presence of key pharmacophoric features.

Scaffold for Bioactive Molecules

The 4-amino group serves as a key site for further functionalization, allowing for the synthesis of a diverse library of compounds. This can be achieved through reactions such as:

-

Acylation/Sulfonylation: To introduce various substituents and explore structure-activity relationships.

-

Diazotization: Followed by coupling reactions to generate azo compounds.

-

Reductive Amination: To introduce alkyl or aryl groups.

Derivatives of aminobenzamides have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents.[2][3]

Signaling Pathway Diagram

The benzamide moiety is a known pharmacophore in various enzyme inhibitors, including histone deacetylase (HDAC) inhibitors. While the specific biological targets of N-(2-fluorophenyl)-4-aminobenzamide are yet to be determined, its structural similarity to known HDAC inhibitors suggests it could be a starting point for developing novel epigenetic modulators.

Caption: Hypothetical signaling pathway for a derivative of N-(2-fluorophenyl)-4-aminobenzamide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of N-(2-fluorophenyl)-4-aminobenzamide. The proposed synthesis is based on well-established and reliable chemical transformations, offering a clear path for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for the characterization of the synthesized compound. The structural features of N-(2-fluorophenyl)-4-aminobenzamide make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

- Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3654-3673.

- Fisher Scientific. (2025).

- Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

- Chen, W., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385.

- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride.

- Google Patents. (1994). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

- Chem-Impex. (n.d.). 4-Fluorobenzamide.

- BLD Pharm. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide.

- Santa Cruz Biotechnology. (n.d.). N-(4-Aminophenyl)-2-fluorobenzamide.

- Sigma-Aldrich. (n.d.). 2-Amino-4-fluorobenzamide.

- BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzoyl Chloride.

- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Google Patents. (1996). CN1012498B - The preparation method of N-(2'-aminophenyl)

Sources

A Comprehensive Safety and Handling Guide for 4-Amino-N-(2-fluorophenyl)benzamide

This document provides an in-depth technical guide to the chemical safety, handling, and emergency protocols for 4-Amino-N-(2-fluorophenyl)benzamide. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound or its structural analogues.

Preamble: A Proactive Approach to Chemical Safety Assessment

Compound Identification and Analogue Profile

This compound belongs to the benzamide class of compounds, characterized by a benzene ring linked to an amide group. The presence of an amino group and a fluorinated phenyl ring dictates its chemical reactivity and, consequently, its toxicological profile. To build a comprehensive safety framework, we will reference the following structural analogues for which safety data is available.

| Compound Name | CAS Number | Key Structural Difference from Target | Reference |

| 4-Amino-2-fluoro-N-methylbenzamide | 915087-25-1 | Fluoro group at position 2; methyl group on amide nitrogen. | [1][2] |

| 4-amino-N-(4-fluorophenyl)benzamide | 698988-07-7 | Fluoro group at position 4 on the N-phenyl ring. | [3] |

| 4-Aminobenzamide | 2835-68-9 | Lacks the N-(2-fluorophenyl) group; represents the core aminobenzamide structure. | [4][5][6] |

| 4-Amino-N-(2-chlorophenyl)benzamide | 888-79-9 | Chlorine substitution instead of fluorine. |

Synthesized Hazard Identification and Classification

Based on the hazard data from its analogues, this compound is considered a hazardous chemical. The primary hazards are associated with ingestion, skin/eye contact, and inhalation of its dust. The GHS classifications are synthesized from the most consistent warnings across its analogues.[1][3][7]

GHS Hazard Pictogram:

| Hazard Statement | Code | Rationale and Field Insights | Source(s) |

| Harmful if swallowed | H302 | Benzamide derivatives can exhibit oral toxicity. This is a standard precautionary statement for many research chemicals where full toxicological data is pending. | [1] |

| Causes skin irritation | H315 | Aromatic amines are frequently associated with skin irritation. The amide linkage does not fully mitigate this risk. | [3][7] |

| May cause an allergic skin reaction | H317 | Sensitization is a key concern with amino-aromatic compounds. Repeated exposure, even at low levels, can lead to an allergic response, necessitating strict avoidance of skin contact. | [1] |

| Causes serious eye irritation | H319 | As a fine particulate solid, the compound can cause significant mechanical and chemical irritation to the eyes, potentially leading to damage if not addressed immediately. | [1][7] |

| May cause respiratory irritation | H335 | Inhaling fine organic dusts can lead to irritation of the respiratory tract. This is a physical hazard common to most powdered research chemicals. | [3] |

Proactive Risk Mitigation: Engineering Controls and PPE

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes risk mitigation strategies from most to least effective. This framework is essential for handling powdered compounds like this compound.

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1. Engineering Controls: The First Line of Defense The primary engineering control for this compound is a certified chemical fume hood.[4]

-

Causality: Handling the solid powder exclusively within a fume hood prevents the formation of inhalable dust in the general laboratory environment.[4][5] This directly mitigates the respiratory irritation hazard (H335). It also provides a contained space in case of an accidental spill.

3.2. Personal Protective Equipment (PPE): The Essential Barrier Correct PPE is mandatory when handling this compound.[1]

| Protection Type | Specification | Justification and Best Practices | Source(s) |

| Eye/Face | Tightly fitting safety goggles or a full-face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards. This is non-negotiable due to the H319 "Causes serious eye irritation" classification. A face shield is recommended when handling larger quantities where splashing is a remote possibility. | [1][5] |

| Skin | Nitrile gloves and a flame-resistant lab coat. | Gloves must be inspected before use and disposed of properly after handling. The selection of nitrile provides good chemical resistance. A lab coat prevents contamination of personal clothing. | [1][5] |

| Respiratory | NIOSH/EN-approved respirator with a particulate filter. | Required only if handling the compound outside of a fume hood or during a large spill cleanup where dust generation is unavoidable. This is a secondary measure to engineering controls. | [1] |

Emergency Protocols: A Self-Validating Response System

In the event of an exposure, a rapid and correct response is critical. The following step-by-step protocols are designed to be a self-validating system for immediate action.

Caption: Emergency response workflow for accidental exposure.

Detailed First-Aid Measures:

| Exposure Route | Step-by-Step Protocol | Source(s) |

| Inhalation | 1. Immediately move the individual to an area with fresh air.[1] 2. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested.[2] 3. Seek immediate medical attention. | |

| Skin Contact | 1. Immediately take off all contaminated clothing.[1] 2. Wash the affected skin area with plenty of soap and water.[7] 3. If skin irritation or a rash develops, get medical help.[2] 4. Wash contaminated clothing before reuse.[1] | |

| Eye Contact | 1. Immediately begin to rinse the eyes with pure water for at least 15 minutes.[2] 2. Ensure adequate flushing by separating the eyelids with fingers. 3. If present and easy to do, remove contact lenses. Continue rinsing.[1] 4. Seek immediate medical attention, preferably from an ophthalmologist. | |

| Ingestion | 1. Rinse the mouth thoroughly with water.[1] 2. Never give anything by mouth to an unconscious person.[5] 3. Do NOT induce vomiting. 4. Call a poison control center or seek immediate medical help.[2] |

Handling, Storage, and Chemical Stability

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

5.1. Safe Handling Procedures

-

Dust Prevention: Always handle the compound in a way that avoids the formation of dust and aerosols.[4][5]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material and before breaks.[1][5]

-

Ignition Sources: While not highly flammable, keep away from sources of ignition. Fine dust dispersed in air can potentially form an explosive mixture.[4]

5.2. Storage Conditions

-

Container: Keep the container tightly closed and properly labeled.[4]

-

Environment: Store in a dry, cool, and well-ventilated place.[4][5] This is crucial as many amine-containing compounds can be hygroscopic or sensitive to oxidation.

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[4]

5.3. Accidental Release Measures

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

-

Cleanup: Wear full PPE, including respiratory protection. Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][5]

Disposal Considerations

Disposal of this compound and its containers must be performed in accordance with all applicable local, state, and federal regulations.

-

Method: It is recommended to use a licensed professional waste disposal service.[5]

-

Procedure: A common method for organic solids is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like NOx.[4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties, primarily based on the target compound and its closest analogue, 4-amino-N-(4-fluorophenyl)benzamide.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁FN₂O | [3] |

| Molecular Weight | 230.24 g/mol | [3] |

| Appearance | Expected to be a solid (powder/crystalline). | |

| Purity | Typically >95-98% for research grades. | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere. |

References

-

4-amino-2-fluoro-N-(2-phenylpropyl)benzamide | C16H17FN2O - PubChem. National Center for Biotechnology Information. [Link]

- WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

-

Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. [Link]

-

p-amino benzamide - msds cas. Oxford Lab Fine Chem LLP. [Link]

-

Safety data sheet. BASF. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Benzamide, 4-amino-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide on Determining the Solubility of 4-Amino-N-(2-fluorophenyl)benzamide in DMSO

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 4-Amino-N-(2-fluorophenyl)benzamide in dimethyl sulfoxide (DMSO). The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility.

Executive Summary: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1] This characteristic has made it an indispensable tool in early-stage drug discovery and in vitro screening, where it is often used to create concentrated stock solutions of test compounds.[2][3] For a molecule like this compound, a benzamide derivative with potential therapeutic applications, understanding its solubility in DMSO is a foundational step. This knowledge is crucial for designing experiments, ensuring accurate dosing in biological assays, and interpreting structure-activity relationships.[3] This guide will detail the theoretical underpinnings and a practical, step-by-step protocol for the precise determination of its solubility.

Foundational Principles: Understanding Solubility in DMSO

The solubility of a compound is the maximum amount of that substance that can be completely dissolved in a given volume of a solvent at a specific temperature and pressure to form a saturated solution. Several factors influence the solubility of this compound in DMSO:

-

Molecular Structure: The presence of both hydrogen bond donors (the amino and amide groups) and a relatively nonpolar aromatic structure in this compound suggests that a polar aprotic solvent like DMSO is a suitable choice.[2]

-

Purity of the Compound: Impurities can significantly alter the measured solubility. It is imperative to use a well-characterized and highly pure sample of this compound.

-

Solvent Grade: The use of anhydrous, high-purity DMSO is critical to avoid the influence of water, which can affect the solvation process.[4]

-

Temperature: Solubility is temperature-dependent. Therefore, all measurements must be conducted at a constant and recorded temperature.

-

Equilibrium: A true solubility measurement reflects a state of equilibrium between the dissolved and undissolved solute. Sufficient time must be allowed for this equilibrium to be reached.[4]

Health and Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and DMSO.

-

This compound: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and skin contact.[7]

-

DMSO: DMSO is an excellent penetration enhancer and can carry dissolved substances through the skin.[8] Therefore, extreme caution should be exercised to avoid skin contact when handling solutions of this compound in DMSO. Always wear appropriate gloves.

Experimental Protocol: Determination of Kinetic Solubility

This section details a robust protocol for determining the kinetic solubility of this compound in DMSO. This method is widely used in drug discovery for its speed and requirement for only a small amount of compound.[9]

Materials and Equipment

-

This compound (purity >95%)

-

Anhydrous DMSO (≥99.9%)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining a constant temperature

-

Microcentrifuge

-

Calibrated positive displacement micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC analysis

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. reachever.com [reachever.com]

- 9. asianpubs.org [asianpubs.org]

Methodological & Application

Application Note: Strategies and Protocols for the Amide Coupling of 2-Fluoroaniline and 4-Nitrobenzoic Acid

Abstract

This application note provides a comprehensive guide for the successful amide coupling of 2-fluoroaniline and 4-nitrobenzoic acid to form N-(2-fluorophenyl)-4-nitrobenzamide. This specific transformation presents a common challenge in medicinal chemistry and materials science due to the electronically deactivated nature of both coupling partners. 2-Fluoroaniline is a poor nucleophile, while 4-nitrobenzoic acid requires efficient activation. We present an in-depth analysis of the underlying chemical principles, a comparative evaluation of modern coupling reagents, and detailed, field-proven protocols using both carbodiimide (EDC/HOBt) and uronium salt (HATU) methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking robust and optimized conditions for challenging amide bond formations.

Introduction: The Challenge of Coupling Deactivated Substrates

Amide bond formation is arguably the most frequently performed reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] While the reaction between a carboxylic acid and an amine is thermodynamically favorable, it is kinetically slow, necessitating the activation of the carboxylic acid.[1][2]

The coupling of 2-fluoroaniline and 4-nitrobenzoic acid is a representative example of a difficult transformation. The substrates present a dual electronic challenge:

-

2-Fluoroaniline: The presence of an electron-withdrawing fluorine atom ortho to the amine group significantly reduces the nucleophilicity of the nitrogen atom through a strong inductive effect. This makes the amine less reactive towards activated carboxylic acid species.[3][4][5]

-

4-Nitrobenzoic Acid: The potent electron-withdrawing nitro group enhances the acidity of the carboxyl proton but does not sufficiently increase the electrophilicity of the carbonyl carbon for facile reaction with a weak nucleophile.

Direct thermal condensation is impractical for these substrates, requiring harsh conditions that are incompatible with most complex molecules.[6] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical for achieving high yields and purity. This note will dissect the mechanistic rationale behind effective coupling strategies and provide actionable protocols.

Principles of Carboxylic Acid Activation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[6][7] This is achieved by reacting the carboxylic acid with a "coupling reagent" to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Caption: General principle of amide bond formation.

Comparative Analysis of Coupling Methodologies

The choice of coupling reagent is the most critical parameter for success. For challenging substrates like 2-fluoroaniline, highly efficient activators are required. We will compare two of the most effective and widely used classes of reagents.

Carbodiimide-Based Method: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][8] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, particularly with poor nucleophiles.[9][10]

To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt active ester.[8] This ester is more stable than the O-acylisourea, yet sufficiently reactive to be attacked by the amine, thereby improving yields and reducing side reactions.[8]

Caption: Mechanism of HATU-mediated coupling.

Summary of Methodologies

| Feature | EDC/HOBt | HATU |

| Reactivity | Good, but can be sluggish with deactivated amines. | Excellent, highly effective for challenging couplings. [8][11] |

| Cost | Generally more cost-effective. | More expensive. |

| Byproducts | Water-soluble urea (EDU), easy to remove via aqueous workup. [12] | Tetramethylurea (TMU) and HOAt, removed by workup. |

| Side Reactions | N-acylurea formation, especially if HOBt is omitted. [9] | Guanidinium formation with excess reagent. |

| Base Required | Stoichiometric tertiary amine (e.g., DIPEA, TEA) often used. | Requires a non-nucleophilic base (e.g., DIPEA). [2] |

| Recommendation | A good starting point; may require optimization (e.g., longer time, heat). | Recommended method for highest probability of success and yield. |

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-(2-fluorophenyl)-4-nitrobenzamide.

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable standard procedure that can be effective, though it may require longer reaction times for this specific substrate pair.

Materials & Reagents

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| 4-Nitrobenzoic acid | 167.12 | 1.0 | 1.0 | 167 mg |

| 2-Fluoroaniline | 111.12 | 1.1 | 1.1 | 122 mg (109 µL) |

| EDC·HCl | 191.70 | 1.2 | 1.2 | 230 mg |

| HOBt (anhydrous) | 135.12 | 1.2 | 1.2 | 162 mg |

| DIPEA | 129.24 | 2.5 | 2.5 | 432 µL |

| Anhydrous DMF | - | - | - | 5 mL |

Step-by-Step Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrobenzoic acid (167 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and 2-fluoroaniline (109 µL, 1.1 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir the mixture until all solids dissolve.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Add EDC·HCl (230 mg, 1.2 mmol) to the cooled solution in one portion.

-

Base Addition: Add DIPEA (432 µL, 2.5 mmol) dropwise to the stirring mixture. A mild exotherm may be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(2-fluorophenyl)-4-nitrobenzamide.

Protocol 2: HATU Mediated Coupling (Recommended)

This protocol utilizes a more powerful coupling reagent and is highly recommended for achieving a faster reaction and higher yield with these challenging substrates. [8] Materials & Reagents

| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |

| 4-Nitrobenzoic acid | 167.12 | 1.0 | 1.0 | 167 mg |

| 2-Fluoroaniline | 111.12 | 1.1 | 1.1 | 122 mg (109 µL) |

| HATU | 380.23 | 1.1 | 1.1 | 418 mg |

| DIPEA | 129.24 | 3.0 | 3.0 | 518 µL |

| Anhydrous DMF | - | - | - | 5 mL |

Step-by-Step Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrobenzoic acid (167 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

-

Dissolution: Add anhydrous DMF (5 mL) and stir to dissolve.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Pre-activation: Add DIPEA (518 µL, 3.0 mmol) dropwise to the stirred solution. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step forms the reactive OAt-ester.

-

Amine Addition: Add 2-fluoroaniline (109 µL, 1.1 mmol) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete much faster than with EDC/HOBt.

-

Workup & Purification: Follow steps 8-10 from Protocol 1.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficient activation (especially with EDC).2. Wet reagents or solvents hydrolyzing the active intermediate.3. Reaction time too short or temperature too low. | 1. Switch to the more reactive HATU protocol.<[8]br>2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction time. Gentle heating (e.g., 40-50 °C) can be attempted, but monitor for side products. |

| Incomplete Reaction | 1. Steric hindrance or poor nucleophilicity of the amine.2. Insufficient equivalents of coupling reagent or base. | 1. Use the HATU protocol. Consider a slight excess of the amine (e.g., 1.2-1.5 equiv.).2. Re-check calculations and ensure at least 1.1-1.2 equivalents of the coupling reagent are used. |

| Side Product Formation | 1. N-acylurea formation (with EDC).2. Self-condensation of the carboxylic acid (anhydride formation). | 1. Ensure HOBt is included in the EDC protocol.<br>2. Pre-activate the acid with the coupling reagent for a short period (15-20 min) before adding the amine. |

Conclusion

The amide coupling of 2-fluoroaniline and 4-nitrobenzoic acid is a challenging but achievable transformation with the correct choice of methodology. Due to the electronically deactivated nature of the aniline, standard EDC/HOBt conditions may prove sluggish, although they can be optimized. For a more rapid, reliable, and high-yielding synthesis, the use of a potent uronium salt reagent such as HATU is the recommended strategy . By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently approach this and similar difficult amide bond formations.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

-

Semple, J. E., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Organic letters, 12(10), 2358–2361. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

The Organic Chemistry Tutor. (2024, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]

-

Wikipedia. (2023). Carbodiimide. Wikipedia. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

-

Pattarawarapan, M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 51(38), 5034–5037. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

-

Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449–11455. [Link]

-

Dunås, F., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Reddit. (2024). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/organicchemistry. [Link]

-

Organic Syntheses. (n.d.). A SAFER AND MORE EFFICIENT PREPARATION OF Z-L-PHG-VAL-OME. Organic Syntheses. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbodiimide - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

Application Notes & Protocols: The Strategic Use of 4-Amino-N-(2-fluorophenyl)benzamide in the Synthesis of Targeted Kinase Inhibitors

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of biologically active agents.[1] Within this class, 4-Amino-N-(2-fluorophenyl)benzamide emerges as a particularly valuable building block for the synthesis of targeted kinase inhibitors. Its structure thoughtfully combines a reactive primary amine for diverse chemical elaborations, a stable amide linker, and a fluorinated phenyl ring, which can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2] This guide provides a comprehensive overview of the synthesis of this key intermediate and its subsequent application in constructing a representative kinase inhibitor via palladium-catalyzed cross-coupling. We will delve into the causality behind the chosen synthetic strategies, provide detailed, step-by-step protocols for laboratory execution, and contextualize the inhibitor's function within a relevant cell signaling pathway.

Introduction: The Rationale for the this compound Scaffold

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors that target the ATP-binding site of these enzymes has revolutionized targeted therapy.[4] The design of such inhibitors often relies on "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The 4-aminobenzamide framework is one such scaffold.[1]

The utility of this compound is rooted in its distinct structural features:

-

The 4-Amino Group: This primary amine serves as a crucial synthetic handle. It is readily functionalized through reactions like acylation, alkylation, or, most powerfully, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing for the introduction of various heterocyclic systems that are essential for specific kinase recognition.[2]

-

The Amide Linker: The central benzamide linkage provides structural rigidity and acts as a key hydrogen bond donor and acceptor, enabling strong interactions within the kinase hinge region, a common anchoring point for inhibitors.

-

The 2-Fluorophenyl Moiety: The strategic placement of a fluorine atom on the N-phenyl ring is a common tactic in drug design. Fluorine can improve pharmacokinetic properties by blocking sites of metabolic oxidation. Furthermore, its high electronegativity can lead to favorable orthogonal dipole-dipole or hydrogen bonding interactions with the target protein, thereby increasing binding affinity and selectivity.[2]

Synthesis of the Core Intermediate: this compound

The most direct and reliable synthesis of the title compound is a two-step process beginning with commercially available starting materials: 4-nitrobenzoyl chloride and 2-fluoroaniline. This pathway involves an initial amide bond formation followed by a robust reduction of the nitro group.[5][6]

Workflow for Synthesis of the Core Intermediate

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 4-Nitro-N-(2-fluorophenyl)benzamide

This step creates the central amide bond. The reaction is typically performed at a low temperature to control the exothermicity of the acylation.

-

Reagents & Materials:

-

2-Fluoroaniline (1.0 eq)

-

4-Nitrobenzoyl chloride (1.05 eq)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-fluoroaniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Add pyridine (or triethylamine) to the solution.

-

Slowly add a solution of 4-nitrobenzoyl chloride in anhydrous DCM dropwise over 20-30 minutes. Causality Note: Slow addition is crucial to prevent side reactions and control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield the product as a pale yellow solid.

-

Protocol 2.2: Synthesis of this compound

This step reduces the electron-withdrawing nitro group to the electron-donating amino group, which is the key functional handle for subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]

-

Reagents & Materials:

-

4-Nitro-N-(2-fluorophenyl)benzamide (1.0 eq)

-

Palladium on carbon (10% w/w, ~5 mol%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

-

Procedure:

-

To a solution of 4-Nitro-N-(2-fluorophenyl)benzamide in ethanol in a suitable flask, carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable and can ignite solvents in the presence of air.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once complete, carefully purge the reaction vessel with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol. Causality Note: Celite filtration prevents fine catalyst particles from contaminating the product.

-

Concentrate the filtrate under reduced pressure to yield this compound as an off-white or light brown solid, which is often pure enough for the next step.

-

Application: Synthesis of a Representative Kinase Inhibitor

With the core intermediate in hand, we can now construct a more complex molecule representative of a modern kinase inhibitor. We will use a Buchwald-Hartwig amination reaction to couple the 4-amino group with a heterocyclic halide. This reaction is a cornerstone of modern drug discovery for its reliability and broad substrate scope.[2] For this example, we will synthesize a hypothetical inhibitor, BK-Inhibitor-42F , by coupling our intermediate with 2-chloro-4-methylpyrimidine.

Workflow for Kinase Inhibitor Synthesis

Caption: C-N cross-coupling to form the final inhibitor.

Protocol 3.1: Synthesis of N-(2-fluorophenyl)-4-((4-methylpyrimidin-2-yl)amino)benzamide (BK-Inhibitor-42F)

This protocol details the palladium-catalyzed C-N bond formation. The choice of catalyst, ligand, and base is critical for achieving high yields.

-

Reagents & Materials:

-

This compound (1.0 eq)

-

2-Chloro-4-methylpyrimidine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

-

Xantphos (5 mol%)

-

Cesium Carbonate (Cs₂CO₃, 2.0 eq)

-

1,4-Dioxane, anhydrous

-

-

Procedure:

-

In an oven-dried Schlenk tube or microwave vial, combine this compound, 2-chloro-4-methylpyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours. Causality Note: The combination of a palladium catalyst and a specialized phosphine ligand (Xantphos) is essential to facilitate the reductive elimination step that forms the C-N bond.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, BK-Inhibitor-42F .

-

Data Presentation & Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

| Compound Name | Step | Method | Expected Yield | Purity (HPLC) | Characterization Methods |

| 4-Nitro-N-(2-fluorophenyl)benzamide | 2.1 | Amide Coupling | 85-95% | >98% | ¹H NMR, ¹³C NMR, HRMS |

| This compound | 2.2 | Catalytic Hydrogenation | 90-99% | >98% | ¹H NMR, ¹³C NMR, HRMS |

| BK-Inhibitor-42F | 3.1 | Buchwald-Hartwig Amination | 60-80% | >99% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |

Mechanism of Action & Biological Context

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the catalytic cleft of the kinase.[7] Our synthesized molecule, BK-Inhibitor-42F , is designed to act as a Type I inhibitor, binding to the active conformation of a target kinase.

-

Hinge Binding: The aminopyrimidine moiety is a classic "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine ring of ATP.

-

Hydrophobic Pockets: The central benzamide and the terminal 2-fluorophenyl ring are designed to occupy adjacent hydrophobic pockets in the active site, increasing potency and selectivity.

-

Signaling Pathway Interruption: By blocking the ATP-binding site, the inhibitor prevents the kinase from phosphorylating its downstream substrate proteins. This action interrupts the signaling cascade that promotes cell proliferation, survival, or angiogenesis, which is often hyperactive in cancer cells.[3]

Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: Inhibition of a generic RTK pathway by a competitive inhibitor.

Conclusion

This compound is a highly strategic and versatile intermediate for the synthesis of targeted kinase inhibitors. The protocols outlined in this guide demonstrate a robust and logical pathway from simple starting materials to a complex, biologically relevant molecule. The inherent chemical functionalities of the scaffold, combined with powerful synthetic methods like palladium-catalyzed cross-coupling, provide researchers with a reliable platform for developing novel therapeutics targeting a wide range of protein kinases.

References

- BenchChem. (2025). Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors. BenchChem.

-

Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]

-

MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

- BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

Fouad, Y. A., & Aanei, C. (2017). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Frontiers in Pharmacology, 8, 258. [Link]

-

Okamoto, K., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1359-1362. [Link]

-

van der Graaf, W. T. A., et al. (2012). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. British Journal of Cancer, 107(12), 1951-1956. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.

- BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

preparation of anthranilamide derivatives from 4-amino-benzamide

Application Note: Strategic Derivatization of 4-Aminobenzamide

Subject: Protocol for the Preparation of Bioactive

Part 1: Scope & Strategic Analysis

Executive Summary

This guide details the synthesis of 4-(acylamino)benzamides and related pharmacophores starting from 4-aminobenzamide (CAS: 2835-68-9). While "anthranilamide" strictly refers to the ortho-isomer (2-aminobenzamide), the para-isomer (4-aminobenzamide) is a critical scaffold in medicinal chemistry, particularly for Class I HDAC inhibitors (e.g., Entinostat analogs) and PARP inhibitors.

This protocol addresses the primary synthetic challenge: Chemoselectivity . 4-Aminobenzamide possesses two nitrogen centers with distinct nucleophilicities. The objective is to functionalize the aniline nitrogen (

Chemical Reactivity Profile

The starting material presents a "Nucleophilic Competition" scenario:

-

(C-4 position): High electron density;

-

(Carbamoyl group): Low electron density due to resonance withdrawal by the carbonyl;

Design Rule: Reactions must be conducted under mild basic conditions (weak bases like Pyridine or

Figure 1: Chemoselectivity map for 4-aminobenzamide functionalization.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-(Acylamino)benzamides (Amide Coupling)

Application: Synthesis of HDAC inhibitor pharmacophores and bis-amide linkers.

Reagents:

-

Substrate: 4-Aminobenzamide (1.0 equiv).

-

Electrophile: Acid Chloride (R-COCl) OR Carboxylic Acid (R-COOH) with Coupling Agent.

-

Base: Pyridine (for Acid Chlorides) or DIPEA (for HATU coupling).

-

Solvent: Anhydrous DMF or DCM.

Method A1: Acid Chloride Route (High Throughput) This method is preferred for commercially available acid chlorides due to speed and cleanliness.

-

Preparation: Dissolve 4-aminobenzamide (

, -

Activation: Add Pyridine (

, -

Addition: Dropwise add the Acid Chloride (

) dissolved in -

Reaction: Stir at

for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours.-

Checkpoint: Monitor by TLC (EtOAc/Hexane 8:2). Look for the disappearance of the fluorescent aniline spot (

).

-

-

Quench & Workup:

-

Pour mixture into ice-cold

( -

Filter the precipitate (if solid) or extract with EtOAc.

-

Wash organic layer with Sat.

(to remove acid traces) and Brine.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (MeOH/DCM gradient).

Method A2: HATU-Mediated Coupling (Complex Acids) Use this for sensitive carboxylic acids (e.g., amino acids, heterocycles).

-

Activation: In a separate vial, dissolve Carboxylic Acid (

) and HATU ( -

Coupling: Add 4-aminobenzamide (

) to the activated acid mixture. -

Reaction: Stir at

for 6–12 hours. (Note: The aniline is less nucleophilic than aliphatic amines, requiring mild heating). -

Workup: Dilute with water (

). The product usually precipitates. Filter and wash with water and

Protocol B: Synthesis of Sulfonamide Derivatives

Application: Bioisosteres for kinase inhibitors; increasing solubility and metabolic stability.

Reagents:

-

Substrate: 4-Aminobenzamide.[1]

-

Electrophile: Sulfonyl Chloride (

). -

Base: Pyridine (acts as solvent and base).

Step-by-Step:

-

Solubilization: Dissolve 4-aminobenzamide (

) in Pyridine ( -

Addition: Cool to

. Add Sulfonyl Chloride ( -

Reaction: Stir at RT for 12 hours.

-

Self-Validating Step: If the reaction turns dark red/brown, it indicates oxidation; ensure inert atmosphere (

).

-

-

Isolation: Pour the reaction mixture into

of ice-water containing -

Filtration: Collect the solid, wash with water, and dry under vacuum.[4]

Part 3: Data Analysis & Validation

Analytical Specifications

Successful derivatization is confirmed by specific shifts in

| Feature | Starting Material (4-Aminobenzamide) | Product (4-Acylaminobenzamide) | Diagnostic Change |

| Aniline | Disappears | Confirmation of reaction | |

| Amide | N/A | New downfield signal | |

| Aromatic Protons | Downfield shift due to electron-withdrawing acyl group | ||

| Primary Amide | Remains present (Intact) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Poor solubility of 4-aminobenzamide in DCM. | Switch solvent to DMF or DMAc. |

| Di-acylation | Reaction temperature too high or excess base used. | Keep Temp |

| No Reaction | Aniline nucleophilicity is too low (electron-poor). | Use "Method A2" (HATU) and heat to |

Part 4: Workflow Visualization

Figure 2: Decision tree for the synthesis of benzamide derivatives.

References

-

Entinostat Synthesis & Benzamide Scaffolds

-

Regioselective Acylation Protocols

-

Medicinal Chemistry of Benzamides

-

Anthranilamide vs.

-

General Properties of 4-Aminobenzamide

-

4-Aminobenzamide Product Sheet. Sigma-Aldrich. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN104610133A - Method for synthesizing novel anticancer medicine entinostat - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-氨基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

minimizing side reactions in benzamide coupling protocols

Precision Protocols for High-Fidelity Amide Bond Formation

Mission Statement: This guide is not a cookbook; it is a diagnostic engine. We address the root causes of benzamide coupling failure—racemization, byproduct formation, and stall-outs—by dissecting the mechanistic causality. Every protocol below is designed to be self-validating: the chemistry itself will tell you if it is working.

Module 1: The Chirality Crisis (Minimizing Epimerization)

The Issue: You are coupling a chiral

The Mechanism:

Epimerization typically occurs via the Oxazolone (Azlactone) pathway . When the carboxylic acid is activated (e.g., O-acylisourea), the adjacent carbonyl oxygen of the amide backbone attacks the activated center, forming a 5-membered oxazolone ring. The

Troubleshooting & FAQ:

Q: I am using EDC/HOBt but still seeing 5-10% epimerization. Why? A: HOBt is an additive, not a cure-all. In polar solvents like DMF, the base (DIPEA/TEA) can still deprotonate the oxazolone intermediate before the amine attacks.

-

The Fix: Switch to T3P (Propylphosphonic Anhydride) in a non-polar solvent like Ethyl Acetate (EtOAc) or 2-MeTHF. T3P activates the acid via a mixed anhydride that is sterically bulky, significantly retarding oxazolone formation.

-

Validation: T3P byproducts are water-soluble. If your crude NMR is clean after an aqueous wash, the coupling worked.

Q: My substrate requires HATU due to steric bulk, but I'm losing chirality. What now? A: HATU is extremely reactive, often too reactive for chiral integrity.

-

The Fix: Use COMU or PyOxim . These newer generation uronium/phosphonium salts often show lower epimerization rates than HATU while maintaining high reactivity.

-

Critical Step: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base that is less likely to deprotonate the

-carbon.

Figure 1: The Oxazolone pathway is the primary enemy of chirality. Kinetic control (fast amine attack) avoids the red path.

Module 2: The "Dead-End" Intermediates (Byproducts)

The Issue: Your LCMS shows a major peak that is not product.

-

Mass = Product + 99 Da (Using HATU)

-

Mass = Product + Urea mass (Using EDC)

The Mechanism:

-